molecular formula C11H16ClNO2 B2791676 methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride CAS No. 2309431-53-4

methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride

Cat. No.: B2791676
CAS No.: 2309431-53-4
M. Wt: 229.7
InChI Key: ZNAUHYRYPQSDBJ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.71 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride typically involves the esterification of 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate
  • methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride
  • 4-[(1R)-1-aminoethyl]-2-methylbenzoic acid

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of stability, solubility, and reactivity, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

methyl 4-[(1R)-1-aminoethyl]-2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3;/h4-6,8H,12H2,1-3H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAUHYRYPQSDBJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H](C)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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